Spinacine
Overview
Description
Spinacine, also known as (S)-Spinacine, belongs to the class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .
Synthesis Analysis
A thymine-containing L-spinacine derivative was synthesized in liquid phase by a simple peptide-coupling procedure . The synthesis and aggregation properties of this novel enzymatically resistant nucleoamino acid were investigated by spectroscopy (CD and UV) and laser light scattering . The crystal structures of a synthetic intermediate, Nπ-hydroxymethyl-spinacine, and a spinacine derivative, Nα-methyl-spinaceamine, have been investigated through X-ray diffraction .Molecular Structure Analysis
The molecular structures and vibrational properties of spinacine in its monomeric and dimeric forms are analyzed and compared to the experimental results derived from the infrared and Raman studies .Chemical Reactions Analysis
Formaldehyde reacts with amino acids at different rates, forming hydroxymethylated, cyclised, cross-linked, or disproportionated products of varying stabilities . When mammalian cells are exposed to formaldehyde, the levels of the reaction products of formaldehyde with the amino acids cysteine and histidine - timonacic and spinacine - are increased .Physical And Chemical Properties Analysis
Spinacine has a molecular formula of C7H9N3O2 and a molecular weight of 167.17 g/mol . The molecular structures and vibrational properties of spinacine in its monomeric and dimeric forms have been analyzed .Scientific Research Applications
Synthesis of Spinacine and its Derivatives
- Field : Chemical Crystallography
- Application Summary : Spinacine and its derivatives have been synthesized, providing a chemically and optically pure product with an excellent yield . The crystal structures of a synthetic intermediate, Nπ-hydroxymethyl-spinacine, and a spinacine derivative, Nα-methyl-spinaceamine, have been investigated through X-ray diffraction .
- Methods and Procedures : The synthesis followed a new pathway, which involved the use of X-ray diffraction to investigate the crystal structures of the synthetic intermediate and the spinacine derivative .
- Results : The crystal packing was assured by strong O−H−−−O, O−H−−−N, N−H−−−N intermolecular hydrogen bonds and C−H−−−O close contacts .
Isolation from Panax Ginseng
- Field : Pharmacal Research
- Application Summary : An alkaloid was isolated from the water-soluble fraction of Panax ginseng roots. It was characterized by spectroscopic data and synthesis as 4,5,6,7-tetrahydroimidazo (4,5-c) pyridine-6-carboxylic acid or spinacine .
- Methods and Procedures : The isolation process involved the use of spectroscopic data and synthesis .
- Results : Spinacine was first isolated from the plant kingdom .
Structural Modification of Natural Products
- Field : Pharmacology
- Application Summary : Amino acids, including Spinacine, are highly soluble in water and have a wide range of activities. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
- Methods and Procedures : This involves the chemical introduction of amino acids into natural products .
- Results : The modification of natural products with amino acids can lead to improved solubility and activity, and reduced adverse effects .
‘Spin’ in Biomedical Literature
- Field : Biomedical Research
- Application Summary : In the scientific literature, ‘spin’ refers to reporting practices that distort the interpretation of results and mislead readers so that results are viewed in a more favorable light . The presence of ‘spin’ in biomedical research can negatively impact the development of further studies, clinical practice, and health policies .
- Methods and Procedures : This involves the analysis of reporting practices in biomedical research .
- Results : The nature of ‘spin’ varied according to study design .
properties
IUPAC Name |
(6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFJXOFFQLPCHD-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1N=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1N=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208688 | |
Record name | Spinacine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80208688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spinacine | |
CAS RN |
59981-63-4 | |
Record name | (6S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59981-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spinacine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059981634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spinacine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80208688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPINACINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG040ZE63K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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